molecular formula C20H22N4O3S B2880288 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1207039-09-5

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2880288
CAS RN: 1207039-09-5
M. Wt: 398.48
InChI Key: OKNWBTNROPOPHF-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a synthetic molecule with potential applications in various fields of research and industry. It is a derivative of thiazolidine-2,4-dione (TZDs), a scaffold that is not only synthetically important but also possesses a wide range of promising biological activities .


Synthesis Analysis

The synthesis of new derivatives like this compound involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The chemical structures of the compound were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectral studies including FTIR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of novel compounds, including derivatives related to the structure of interest, have been synthesized and evaluated for their antimicrobial efficacy. These compounds, through their diverse synthetic routes, have shown promising antibacterial and antifungal activities. For instance, synthesized derivatives based on the thiazolidine and pyrazole moieties have been tested against various pathogenic microorganisms, demonstrating significant inhibitory effects (Gouda et al., 2010; Hafez et al., 2015). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Antitumor and Anticancer Potential

Research into benzothiazole derivatives, sharing core structural similarities with the compound , has identified certain derivatives as potent antitumor agents. These studies have laid the groundwork for the design and synthesis of biologically stable derivatives with excellent in vivo inhibitory effects on tumor growth, providing a foundation for future anticancer drug development (Yoshida et al., 2005).

Antifungal and Antidiabetic Applications

The synthesis of novel thiazolidine-2,4-dione derivatives has been explored for their antifungal and antidiabetic potentials. These compounds, by virtue of their structural design, offer promising leads in the treatment of fungal infections and diabetes mellitus, showcasing the versatility of this chemical framework in addressing diverse therapeutic areas (Nomura et al., 1999).

Future Directions

The future directions for this compound could involve further modification to obtain more efficacious antimicrobial and cytotoxic compounds . The development of new antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23-17(11-15(22-23)13-7-3-2-4-8-13)19(26)21-14-9-5-6-10-16(14)24-18(25)12-28-20(24)27/h2-4,7-8,11,14,16H,5-6,9-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNWBTNROPOPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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